molecular formula C23H16N2O2S3 B433379 2-(4-METHOXYBENZOYL)-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE CAS No. 309926-40-7

2-(4-METHOXYBENZOYL)-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B433379
CAS No.: 309926-40-7
M. Wt: 448.6g/mol
InChI Key: OGPOXTCGWWSIOM-UHFFFAOYSA-N
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Description

3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a unique structure that includes thieno[2,3-b]pyridine and methanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone is studied for its potential biological activities. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for various applications, including the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone stands out due to its methoxyphenyl group, which may impart unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest .

Properties

CAS No.

309926-40-7

Molecular Formula

C23H16N2O2S3

Molecular Weight

448.6g/mol

IUPAC Name

(3-amino-4,6-dithiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C23H16N2O2S3/c1-27-14-8-6-13(7-9-14)21(26)22-20(24)19-15(17-4-2-10-28-17)12-16(25-23(19)30-22)18-5-3-11-29-18/h2-12H,24H2,1H3

InChI Key

OGPOXTCGWWSIOM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CS4)C5=CC=CS5)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CS4)C5=CC=CS5)N

Origin of Product

United States

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